- Novel C-N bond cleavage and formation in the polyoxometalates-catalyzed oxidation of nitroaromatics with 30% aqueous H2O2: An unprecedented disproportionation of nitroaromatics affording dinitroaromatics, Inorganica Chimica Acta, 2005, 358(13), 4045-4048
Cas no 89942-63-2 (1-(3-hydroxy-4-nitro-phenyl)ethanone)
89942-63-2 structure
Product Name:1-(3-hydroxy-4-nitro-phenyl)ethanone
Número CAS:89942-63-2
MF:C8H7NO4
Megavatios:181.145482301712
MDL:MFCD06251786
CID:91006
PubChem ID:21719163
Update Time:2025-05-19
1-(3-hydroxy-4-nitro-phenyl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(3-Hydroxy-4-nitrophenyl)ethanone
- Ethanone, 1-(3-hydroxy-4-nitrophenyl)-
- 1-acetyl-3-hydroxy-4-nitrobenzene
- 3'-hydroxy-4'-nitro-acetophenone
- 3-OH-4-NO2-acetophenone
- 1-(3-Hydroxy-4-nitrophenyl)ethanone (ACI)
- Acetophenone, 3′-hydroxy-4′-nitro- (7CI)
- 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
- 3-Hydroxy-4-nitroacetophenone
- 3′-Hydroxy-4′-nitroacetophenone
- 1-(3-hydroxy-4-nitro-phenyl)ethanone
- 1-(3-Hydroxy-4-nitrophenyl)-ethanone
- AS-40023
- AKOS016007051
- 3'-Hydroxy-4'-Nitro Acephenone
- SY240838
- EN300-1838756
- 3 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -nitroacetophenone
- 89942-63-2
- 3'-hydroxy-4'-nitroacetophenone
- SCHEMBL4305881
- CS-0094501
- DTXSID60617310
- MFCD06251786
-
- MDL: MFCD06251786
- Renchi: 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
- Clave inchi: LHGMRIVCXMLBNA-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C=C(O)C([N+](=O)[O-])=CC=1
Atributos calculados
- Calidad precisa: 181.03800
- Masa isotópica única: 181.038
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 223
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 83.1A^2
Propiedades experimentales
- Denso: 1.380
- Punto de fusión: 69-70 ºC
- Punto de ebullición: 340.953 °C at 760 mmHg
- Punto de inflamación: 340.953 °C at 760 mmHg
- PSA: 83.12000
- Logp: 2.02620
1-(3-hydroxy-4-nitro-phenyl)ethanone Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
中国海关编码:
2914700090概述:
2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3-hydroxy-4-nitro-phenyl)ethanone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113321-1g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 1g |
$204.75 | 2023-08-31 | |
| Alichem | A019113321-5g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 5g |
$735.57 | 2023-08-31 | |
| Alichem | A019113321-25g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 25g |
$2339.26 | 2023-08-31 | |
| Fluorochem | 229917-1g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 1g |
£220.00 | 2022-02-28 | |
| Fluorochem | 229917-5g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 5g |
£768.00 | 2022-02-28 | |
| TRC | A433815-50mg |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A433815-100mg |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A433815-500mg |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 500mg |
$ 340.00 | 2022-06-08 | ||
| Chemenu | CM280518-250mg |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 250mg |
$84 | 2022-05-27 | |
| Chemenu | CM280518-1g |
1-(3-Hydroxy-4-nitrophenyl)ethanone |
89942-63-2 | 95% | 1g |
$181 | 2022-05-27 |
1-(3-hydroxy-4-nitro-phenyl)ethanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(7-), nickelatedeca-μ-oxohexa-μ3-oxodi-μ4-oxodi-μ5-oxodi-μ6-oxohexadecao… Solvents: Acetonitrile , Water ; 7 h, 70 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetic anhydride ; 10 min, rt
1.2 Reagents: Nitric acid Solvents: Water ; 0 °C; 30 min, 60 °C
1.2 Reagents: Nitric acid Solvents: Water ; 0 °C; 30 min, 60 °C
Referencia
- An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR, ACS Symposium Series, 2021, 1376, 67-78
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Prussian blue ; 150 s, rt
Referencia
- Prussian Blue as an Ecofriendly Catalyst for Selective Nitration of Organic Compounds Under Conventional and Nonconventional Conditions, Synthesis and Reactivity in Inorganic, 2014, 44(3), 364-370
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Dimethylformamide , Oxalyl chloride Solvents: Acetonitrile ; -5 °C
1.2 Reagents: Potassium nitrate ; 2 - 3 min, 2 bar, 100 °C
1.2 Reagents: Potassium nitrate ; 2 - 3 min, 2 bar, 100 °C
Referencia
- Oxalyl chloride/DMF as an Efficient Reagent for Nitration of Aromatic Compounds and Nitro Decarboxylation of Cinnamic Acids in Presence of KNO3 or NaNO2 Under Conventional and Nonconventional Conditions, Synthesis and Reactivity in Inorganic, 2013, 43(8), 977-983
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 90 s, 150 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Vanadium pentoxide as a catalyst for regioselective nitration of organic compounds under conventional and nonconventional conditions, Synthesis and Reactivity in Inorganic, 2014, 44(7), 921-926
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium nitrite Catalysts: Calcium carbonate , Polyethylene glycol Solvents: Acetonitrile ; 65 s, rt
Referencia
- PEG Assisted Manganese (II) Carbonate as an Efficient Catalyst for Regioselective Nitration of Aromatic Compounds Under Acid Free Conventional and Non-Conventional Conditions Using NaNO2, Current Catalysis, 2016, 5(1), 11-24
1-(3-hydroxy-4-nitro-phenyl)ethanone Raw materials
1-(3-hydroxy-4-nitro-phenyl)ethanone Preparation Products
1-(3-hydroxy-4-nitro-phenyl)ethanone Literatura relevante
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Compuestos carbonilo Cetonas, solo salida de texto traducido.
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